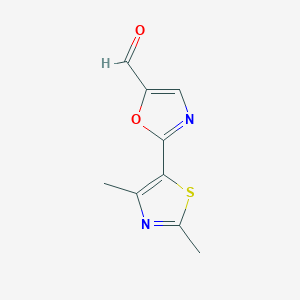

2-(Dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of related thiazole compounds involves multi-step reactions. For instance, a focused library of [4- (2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions . For example, the photooxidation of 2- (4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified, which included dimethyl oxalate and several benzimidazole derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Ring Transformations in Organic Synthesis

Ring transformations of related compounds, such as 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, have been studied, showing how these compounds react with different amines, hydrazines, and hydroxylamine. Such transformations are crucial in synthesizing various heterocyclic compounds, which have applications in medicinal and synthetic chemistry (L'abbé et al., 1991).

Synthesis of Novel Derivatives for Non-Linear Optics

Research into the synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from compounds like 6-dimethylaminobenzothiazole-2-carbaldehyde, has been conducted. These compounds are interesting for their potential application in non-linear optics due to their unique electronic properties (Hrobárik et al., 2004).

Exploration in Heterocyclic Compound Synthesis

The synthesis of 2-nitrothiazoles, including derivatives such as 2-nitrothiazole-5-carbaldehyde oxime, highlights the broader chemical context in which 2-(Dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde operates. These compounds are valuable for creating various heterocyclic structures that have numerous applications in chemistry (Borthwick et al., 1974).

Investigation of Structural Features in Thiazole Carbaldehydes

Studies on N,N-Disubstituted 2-aminothiazole-5-carbaldehydes, examining their preparation and structural features, contribute to understanding the chemistry of related thiazole and oxazole compounds. These insights are critical for designing compounds with desired physical and chemical properties (Gillon et al., 1983).

Synthesis of Substituted Oxazoles

The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles exemplifies the diverse synthetic possibilities and applications of similar oxazole derivatives in creating complex molecular structures (Potkin et al., 2009).

Development of Novel Antibacterial Agents

Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents indicates the potential of related thiazole derivatives in developing new pharmaceuticals (Palkar et al., 2017).

Application in Poly(thiazolium) Catalysis

The use of poly(3,4-dimethyl-5-vinylthiazolium) iodide in catalysis, particularly for oxidative esterification of aldehydes with alcohols, demonstrates the utility of thiazole derivatives in catalytic processes. This type of research opens up new avenues in green chemistry and sustainable processes (Chun & Chung, 2017).

Future Directions

Thiazole compounds have shown a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

Compounds with similar thiazole structures have been found to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to their inhibition . The inhibition of CDK2, for instance, can disrupt the cell cycle, leading to cell death .

Biochemical Pathways

Given its potential interaction with cdk2, it may impact thecell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cell proliferation and potentially leading to cell death .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

If it does inhibit cdk2, it could lead tocell cycle arrest and subsequent cell death , particularly in rapidly dividing cells such as cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and activity of thiazole derivatives .

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRGFDLLIZDJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)

![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)

![(5-Bromofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2754363.png)

![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)

![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)